![molecular formula C6H9Br B2612857 6-Bromo-2-hexyne CAS No. 55402-12-5](/img/structure/B2612857.png)
6-Bromo-2-hexyne
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Overview
Description
6-Bromo-2-hexyne is an organic compound with the molecular formula C6H9Br . It is a derivative of hexyne, a type of alkyne with a triple bond between the second and third carbon atoms in the chain .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-hexyne consists of a six-carbon chain with a triple bond between the second and third carbons and a bromine atom attached to the sixth carbon . The molecule has a molecular weight of 161.040 Da .Physical And Chemical Properties Analysis
6-Bromo-2-hexyne has a density of 1.3±0.1 g/cm³, a boiling point of 164.4±23.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . It has a molar refractivity of 35.6±0.3 cm³ and a molar volume of 124.1±3.0 cm³ .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
Enantiomerically-enriched reagents derived from 6-bromohex-2-yne play a crucial role in asymmetric synthesis. By introducing chiral substituents, chemists can access enantioenriched compounds. For instance, (E)-2-(6-bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, synthesized from 6-bromohex-2-yne, enables enantioselective transformations .
Photophysical Studies and Fluorescent Probes
6-bromohex-2-yne derivatives can serve as fluorescent probes due to their unique photophysical properties. By attaching fluorophores to the alkyne moiety, scientists study cellular processes, protein interactions, and membrane dynamics.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-bromohex-2-yne |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQSRAWFLVYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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